molecular formula C26H21FN4O5 B2603220 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1358612-73-3

2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

Katalognummer: B2603220
CAS-Nummer: 1358612-73-3
Molekulargewicht: 488.475
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a useful research compound. Its molecular formula is C26H21FN4O5 and its molecular weight is 488.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Biologische Aktivität

The compound 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione represents a novel class of triazoloquinazoline derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its therapeutic potential.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Formation of the Triazole Ring : The initial step involves the reaction of appropriate precursors to form the triazole moiety.
  • Introduction of Functional Groups : Subsequent steps incorporate the 3,4-dimethoxyphenyl and 4-fluorobenzyl groups through nucleophilic substitution or coupling reactions.
  • Final Cyclization : The final cyclization step yields the desired quinazoline structure.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this triazoloquinazoline derivative exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interference with cell cycle progression.
  • Case Study : In vitro assays showed that a related compound reduced the viability of various cancer cell lines with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Preliminary screening indicated moderate activity against several bacterial strains and fungi. For example, derivatives demonstrated MIC values comparable to established antibiotics against Staphylococcus aureus and Candida albicans.

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer and microbial pathogenesis:

  • Target Proteins : Potential targets include topoisomerases and various kinases that are crucial for DNA replication and repair.
  • Docking Results : Binding affinities were calculated using software like AutoDock Vina, revealing strong interactions with key residues in target enzymes.

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineResult (MIC/IC50)Reference
AnticancerHeLa (cervical cancer)IC50 = 5 µM
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
AntifungalCandida albicansMIC = 62.5 µg/mL

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. The structural complexity arises from the incorporation of multiple functional groups, including a triazole and quinazoline moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione exhibit promising anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints.
  • Case Studies : In vitro studies have shown significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well:

  • Target Organisms : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study demonstrated that derivatives of this compound inhibited bacterial growth more effectively than standard antibiotics under certain conditions.

Neurological Disorders

Research has suggested that this compound may have neuroprotective effects:

  • Potential Use : It could be explored as a therapeutic agent in conditions like Alzheimer's disease due to its ability to inhibit neuroinflammation.
  • Evidence : Animal models have shown that treatment with similar compounds resulted in improved cognitive function and reduced markers of neuroinflammation.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound are also noteworthy:

  • Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes (e.g., COX-2).
  • Clinical Relevance : This could make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.

Data Table of Research Findings

Application AreaFindings SummaryReference
AnticancerInduces apoptosis in cancer cell lines; effective against breast/prostate cancer
AntimicrobialEffective against Gram-positive/negative bacteria
Neurological DisordersNeuroprotective effects; improves cognitive function in animal models
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for chronic inflammation treatment

Eigenschaften

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O5/c1-35-22-12-9-17(13-23(22)36-2)21(32)15-30-26(34)31-20-6-4-3-5-19(20)24(33)29(25(31)28-30)14-16-7-10-18(27)11-8-16/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBVRROSTCUCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.